molecular formula C5H8BrN3 B13463967 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine

3-bromo-N,1-dimethyl-1H-pyrazol-5-amine

Cat. No.: B13463967
M. Wt: 190.04 g/mol
InChI Key: GOLLRHCPTMDETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N,1-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a bromine atom at the third position, a dimethyl group at the nitrogen atom, and an amine group at the fifth position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-1H-pyrazole with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N,1-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds.

Scientific Research Applications

3-bromo-N,1-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to enzymes or receptors, leading to the modulation of their activity. The compound may inhibit or activate specific pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1H-pyrazol-5-amine: Lacks the dimethyl group at the nitrogen atom.

    N,1-dimethyl-1H-pyrazol-5-amine: Lacks the bromine atom at the third position.

    3-chloro-N,1-dimethyl-1H-pyrazol-5-amine: Has a chlorine atom instead of a bromine atom at the third position.

Uniqueness

3-bromo-N,1-dimethyl-1H-pyrazol-5-amine is unique due to the presence of both the bromine atom and the dimethyl group, which confer specific chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H8BrN3

Molecular Weight

190.04 g/mol

IUPAC Name

5-bromo-N,2-dimethylpyrazol-3-amine

InChI

InChI=1S/C5H8BrN3/c1-7-5-3-4(6)8-9(5)2/h3,7H,1-2H3

InChI Key

GOLLRHCPTMDETD-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NN1C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.